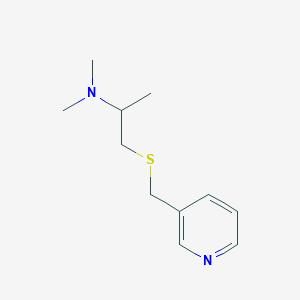
(3S)-3-Ethyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ethyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that includes a tetrahydropyran ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its chiral nature makes it valuable for enantioselective synthesis, where the specific orientation of atoms is crucial for the desired biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydropyran ring.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Ethyltetrahydro-2H-pyran-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Ethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, leading to enantioselective effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
®-3-Ethyltetrahydro-2H-pyran-2-one: The enantiomer of the compound, which may have different biological activities.
Tetrahydro-2H-pyran-2-one: A non-chiral analog that lacks the ethyl group.
3-Methyltetrahydro-2H-pyran-2-one: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: (S)-3-Ethyltetrahydro-2H-pyran-2-one is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high enantioselectivity.
Propiedades
Número CAS |
103957-83-1 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES isomérico |
CC[C@H]1CCCOC1=O |
SMILES |
CCC1CCCOC1=O |
SMILES canónico |
CCC1CCCOC1=O |
Sinónimos |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


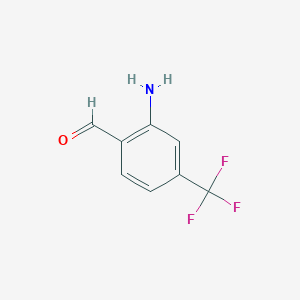

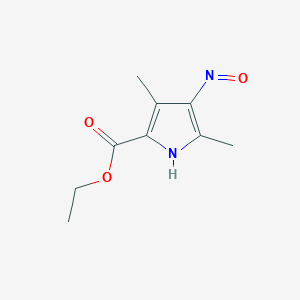
![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)
![10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide](/img/structure/B12876.png)
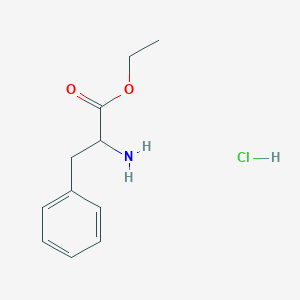


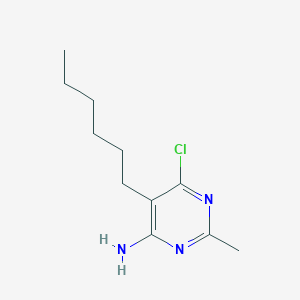
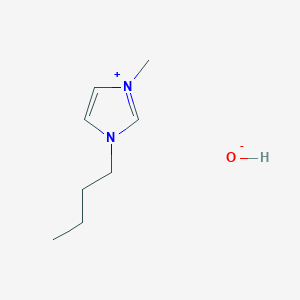
![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)
